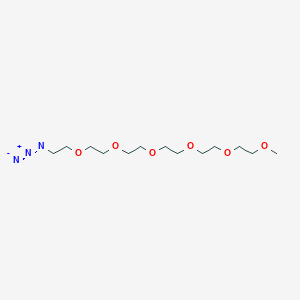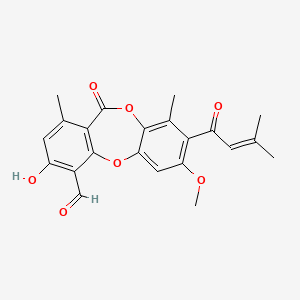
m-PEG6-Azide
Übersicht
Beschreibung
m-PEG6-Azide, also known as 1-azido-2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethane, is a reagent containing an azide group. This compound is widely used in click chemistry due to its ability to react with alkyne, BCN, and DBCO groups to form stable triazole linkages. The hydrophilic polyethylene glycol (PEG) spacer in this compound enhances its solubility in aqueous media .
Wirkmechanismus
Target of Action
m-PEG6-Azide is primarily used in the synthesis of antibody-drug conjugates (ADCs) . It serves as an ADC linker, a crucial component that connects the antibody to the drug .
Mode of Action
this compound contains an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction is a part of click chemistry, a type of chemical reaction designed to generate substances quickly and reliably by joining small units together . Additionally, strain-promoted alkyne-azide cycloaddition (SPAAC) can occur with molecules containing DBCO or BCN groups .
Biochemical Pathways
The primary biochemical pathway involved is the formation of a stable triazole linkage through click chemistry . This process allows the attachment of the drug to the antibody, forming the ADC .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of this compound’s action is the successful synthesis of ADCs . These ADCs can deliver potent drug molecules directly to the target cells, thereby enhancing the therapeutic effect while minimizing systemic toxicity .
Action Environment
The action of this compound, like many chemical reactions, can be influenced by various environmental factors. It’s worth noting that the compound is typically stored at -20°C for optimal stability .
Biochemische Analyse
Biochemical Properties
m-PEG6-Azide plays a crucial role in biochemical reactions, primarily through its involvement in click chemistry. The azide group in this compound can react with alkyne, bicyclo[6.1.0]nonyne (BCN), and dibenzocyclooctyne (DBCO) groups to form stable triazole linkages. This reaction is highly specific and efficient, making this compound a popular choice for bioconjugation and labeling of biomolecules .
In biochemical reactions, this compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can be used to label antibodies, peptides, and nucleic acids, facilitating their detection and analysis. The PEG spacer in this compound increases the solubility of the conjugated biomolecules, reducing non-specific interactions and improving the overall efficiency of the biochemical reactions .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. When introduced into cells, this compound can influence cell function by modifying cell surface proteins and other biomolecules. This modification can impact cell signaling pathways, gene expression, and cellular metabolism .
For example, this compound can be used to label cell surface receptors, allowing researchers to study receptor-mediated signaling pathways. Additionally, the conjugation of this compound to nucleic acids can affect gene expression by altering the stability and localization of the nucleic acids within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form stable triazole linkages with alkyne-containing molecules through click chemistry. This reaction is catalyzed by copper ions (Cu(I)), which facilitate the cycloaddition of the azide and alkyne groups to form a triazole ring .
At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as proteins and nucleic acids. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the conjugation of this compound to nucleic acids can lead to changes in gene expression by affecting the stability and localization of the nucleic acids within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is generally stable when stored at -20°C, but its stability can be affected by factors such as temperature, pH, and the presence of reactive species .
Over time, this compound may degrade, leading to a reduction in its effectiveness in biochemical reactions. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo settings. For example, the conjugation of this compound to cell surface proteins can result in prolonged changes in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound is generally well-tolerated and can be used to label biomolecules without causing significant toxicity .
At high doses, this compound may exhibit toxic or adverse effects. For instance, high concentrations of this compound can lead to the formation of reactive oxygen species (ROS), which can cause oxidative stress and damage to cellular components. Additionally, high doses of this compound may result in non-specific interactions with biomolecules, reducing the specificity and efficiency of the labeling reactions .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The azide group in this compound can undergo reduction to form amines, which can then participate in further biochemical reactions .
Additionally, the PEG spacer in this compound can affect metabolic flux and metabolite levels by altering the solubility and distribution of the conjugated biomolecules. For example, the increased solubility of PEG-conjugated proteins can enhance their stability and reduce their degradation by proteases .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The hydrophilic PEG spacer in this compound enhances its solubility in aqueous media, facilitating its transport across cell membranes and within cellular compartments .
This compound can interact with transporters and binding proteins, which can influence its localization and accumulation within cells. For example, the conjugation of this compound to cell surface receptors can result in its internalization and transport to specific cellular compartments, such as endosomes and lysosomes .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. For instance, the conjugation of this compound to proteins with specific targeting signals can direct it to particular cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum .
Additionally, post-translational modifications, such as phosphorylation and ubiquitination, can affect the localization and activity of this compound-conjugated biomolecules. These modifications can influence the stability, transport, and function of the conjugated biomolecules within the cell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The typical synthetic route involves the reaction of a PEG derivative with sodium azide under appropriate conditions to form the azide-functionalized PEG .
Industrial Production Methods
Industrial production of m-PEG6-Azide follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is then purified and characterized using techniques such as NMR and mass spectrometry to confirm its structure and purity .
Analyse Chemischer Reaktionen
Types of Reactions
m-PEG6-Azide primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC). These reactions are highly efficient and yield stable triazole linkages .
Common Reagents and Conditions
CuAAC Reaction: Requires a copper catalyst and an alkyne-containing molecule.
SPAAC Reaction: Involves molecules containing DBCO or BCN groups and does not require a catalyst.
Major Products
The major products of these reactions are triazole-linked compounds, which are stable and have various applications in bioconjugation and drug development .
Wissenschaftliche Forschungsanwendungen
m-PEG6-Azide is extensively used in scientific research due to its versatility and efficiency in forming stable linkages. Some of its applications include:
Chemistry: Used in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to label biomolecules.
Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted drug delivery.
Industry: Applied in the production of functionalized materials and coatings .
Vergleich Mit ähnlichen Verbindungen
m-PEG6-Azide is unique due to its non-cleavable PEG spacer and high solubility in aqueous media. Similar compounds include:
m-PEG4-Azide: Contains a shorter PEG spacer, resulting in different solubility and reactivity properties.
m-PEG12-Azide: Has a longer PEG spacer, which may affect its biocompatibility and solubility.
Alkyne-PEG-Azide: Contains both alkyne and azide groups, allowing for dual functionality in click chemistry reactions
This compound stands out due to its balance of solubility, reactivity, and stability, making it a valuable reagent in various scientific and industrial applications.
Eigenschaften
IUPAC Name |
1-azido-2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O6/c1-17-4-5-19-8-9-21-12-13-22-11-10-20-7-6-18-3-2-15-16-14/h2-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MACROZUHOZGXJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[(4s)-6-(4-Chlorophenyl)-8-Methoxy-1-Methyl-4h-[1,2,4]triazolo[4,3-A][1,4]benzodiazepin-4-Yl]-N-Ethylacetamide](/img/structure/B609211.png)





